molecular formula C8H5NO2S B571653 Benzo[d]thiazole-7-carboxylic acid CAS No. 677304-83-5

Benzo[d]thiazole-7-carboxylic acid

Cat. No. B571653
CAS RN: 677304-83-5
M. Wt: 179.193
InChI Key: ORSZGLLQNYSMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazole-7-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S . It is an intermediate used in the synthesis of pyrazole inhibitors of coactivator associated arginine methyltransferase 1 (CARM1). It is also used to prepare aminofuro-pyridine derivatives as inhibitors of TAK1 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a thiazole ring, with a carboxylic acid group attached at the 7th position . The molecular weight of this compound is 179.20 g/mol .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 387.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

  • Drug Discovery and Medicinal Chemistry :

    • Benzo[d]thiazole derivatives have been synthesized as new building blocks in drug discovery, demonstrating their utility in the synthesis of compounds with various bioactivities (Durcik et al., 2020).
    • Another study synthesized benzo[d]thiazole-2-carbanilides, which showed significant anti-tubercular activity, indicating potential as new anti-TB chemotypes (Dhameliya et al., 2018).
  • Environmental Science and Monitoring :

    • Benzo-1,2,3-thiadiazole-7-carboxylic acid 2-benzoyloxyethyl ester was studied for residue determination in soil, water, and vegetables, highlighting its role in environmental monitoring (Liu Shuying et al., 2015).
  • Material Science and Photovoltaics :

    • The incorporation of a benzo[d]thiazole unit into the molecular structure of sensitizers for dye-sensitized solar cells significantly improved their performance, demonstrating its application in material science and renewable energy (Ci et al., 2013).
  • Anti-Cancer Research :

    • A study synthesized benzothiazole derivatives with potent anticancer activities, indicating the potential of these compounds in cancer treatment (Prabhu et al., 2015).
  • Anti-Corrosion Applications :

    • Thiazole hydrazones were investigated for their potential to inhibit mild steel corrosion in acid media, showing the versatility of these compounds in industrial applications (Chaitra et al., 2016).

Safety and Hazards

Benzo[d]thiazole-7-carboxylic acid is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Benzothiazoles, including Benzo[d]thiazole-7-carboxylic acid, have shown notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are considered as potential entities in the search for new drugs and materials, and new synthetic approaches and patterns of reactivity . Future research may focus on developing new drugs and materials using benzothiazoles and exploring their biological activities .

properties

IUPAC Name

1,3-benzothiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSZGLLQNYSMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663229
Record name 1,3-Benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677304-83-5
Record name 7-Benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677304-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C. an aq. NaOH solution (50%, 6.0 mL) is added to a solution of benzothiazole-7-carboxylic acid methyl ester in a mixture of MeOH (39 mL), THF (11.7 mL) and water (3.0 mL). The mixture is stirred for 4 h and concentrated in vacuo. At 0° C. water (60 mL) is added and the mixture is made acidic (pH 5) by addition of conc. HCl. After 30 min the precipitate is filtered off, washed with water and dried in vacuo to give the desired product.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.